molecular formula C10H10F2O4 B2876425 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde CAS No. 2384881-81-4

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde

Cat. No.: B2876425
CAS No.: 2384881-81-4
M. Wt: 232.183
InChI Key: UFASFISXVHQXTA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzaldehyde core

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde typically involves the introduction of difluoromethoxy and dimethoxy groups onto a benzaldehyde framework. One common synthetic route includes the reaction of 4,6-dimethoxybenzaldehyde with difluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to proteins and enzymes. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde can be compared with other similar compounds, such as:

    2-(Difluoromethoxy)aniline: Similar in structure but with an amine group instead of an aldehyde.

    4-(Difluoromethoxy)benzaldehyde: Lacks the additional methoxy groups.

    2,4-Dimethoxybenzaldehyde: Lacks the difluoromethoxy group.

The presence of both difluoromethoxy and dimethoxy groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(difluoromethoxy)-4,6-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFASFISXVHQXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(F)F)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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